![molecular formula C26H22N2O4 B2657383 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851406-29-6](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Crystal Structure
One notable study reports on the regioselective synthesis and X-ray structure analysis of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. This research underscores the importance of precise chemical synthesis techniques in creating compounds with potential pharmacological relevance, providing foundational knowledge for further investigations into similar compounds (Watermeyer, Chibale, & Caira, 2009).
Pharmacological Potential
Research into the pharmacological potential of related quinoline and xanthene derivatives has led to discoveries in various therapeutic areas. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial potential of quinoline-based compounds. This suggests a potential avenue for the application of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide in antimicrobial therapies (Holla et al., 2006).
Another study on the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists demonstrates the diverse pharmacological targets that similar compounds can have. This research highlights the potential for this compound to interact with specific receptor sites, potentially leading to new therapeutic applications (Mahesh et al., 2011).
Anticancer Research
In the realm of anticancer research, the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents provide valuable insights into the structure-activity relationships necessary for designing effective anticancer drugs. Such studies underscore the potential anticancer properties of this compound, paving the way for its application in cancer treatment (Matiadis et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde (1.0 g, 5.4 mmol) and 2-(2-aminoethylamino)ethanol (0.8 g, 7.2 mmol) in methanol (20 mL) and add sodium triacetoxyborohydride (1.5 g, 7.2 mmol) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (1.0 g, 3.6 mmol) and 9H-xanthene-9-carboxylic acid (1.2 g, 4.3 mmol) in chloroform (50 mL) and add hydrochloric acid (1.0 mL, 12 M) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with chloroform (3 x 50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product as a yellow solid." ] } | |
Numéro CAS |
851406-29-6 |
Formule moléculaire |
C26H22N2O4 |
Poids moléculaire |
426.472 |
Nom IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
PWFGHCHAZURDOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2657300.png)
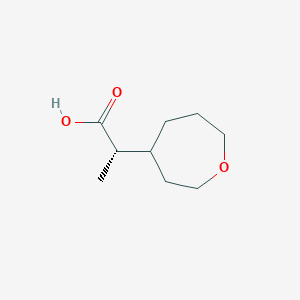
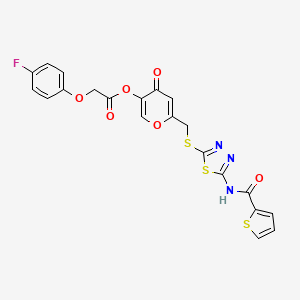
![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)
![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)
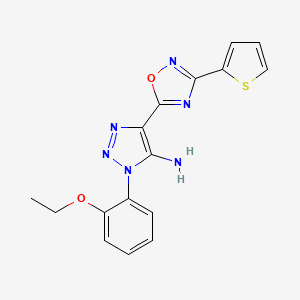
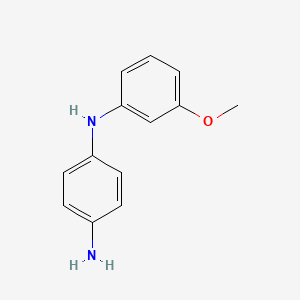
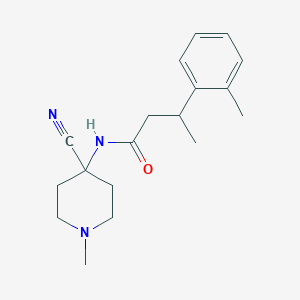
![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)

![N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2657321.png)
![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657322.png)